Strospeside belongs to the class of compounds known as cardiac glycosides, which are derived from various plant sources. It is classified under secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms but play significant roles in plant defense and human medicine. Its primary source is Digitalis purpurea, where it is synthesized through complex biosynthetic pathways involving various enzymes and precursors .
The synthesis of strospeside can be achieved through several methods, primarily focusing on extraction from natural sources or total synthesis in laboratory settings. The total synthesis involves multiple steps that require careful control of reaction conditions to ensure the correct stereochemistry and yield.
Strospeside's molecular structure features a steroid nucleus with a specific arrangement of hydroxyl groups and a sugar moiety attached via a glycosidic bond.
The stereochemistry of strospeside is crucial for its biological activity, and studies have shown that specific configurations at various carbon centers significantly influence its pharmacological effects .
Strospeside undergoes various chemical reactions that are essential for its activity and metabolism within biological systems.
The mechanism by which strospeside exerts its effects primarily involves inhibition of the sodium-potassium ATPase pump in cardiac myocytes.
Strospeside exhibits distinct physical and chemical properties that are important for its identification and characterization.
These properties are critical for formulation into pharmaceutical preparations .
Strospeside has several scientific uses, particularly in pharmacology and medicinal chemistry.
Strospeside (C30H46O9), systematically named as gitoxigenin 3-O-monodigitaloside, represents a monoglycosylated cardenolide within the cardiac glycoside family. Its core structure consists of a cyclopentanoperhydrophenanthrene steroidal nucleus characteristic of all cardenolides, featuring an unsaturated five-membered lactone ring (butenolide) at the C17 position—a defining structural motif essential for its biological activity [3] [4]. The glycosylation pattern involves a single D-digitalose sugar moiety attached via a β-glycosidic linkage at the C3 hydroxyl group of the aglycone gitoxigenin. This structural configuration distinguishes it from digoxin and digitoxin, which possess tri-sugar and di-sugar chains, respectively [2].
Table 1: Structural Characteristics of Strospeside
Characteristic | Description |
---|---|
IUPAC Name | [(3β,5β,16β)-3-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-card-20(22)-enolide] |
Molecular Formula | C30H46O9 |
Molecular Weight | 550.68 g/mol |
Glycone (Aglycone) | Gitoxigenin |
Glycosidic Moiety | D-Digitalose (monosaccharide) |
Lactone Ring Structure | Unsaturated 5-membered butenolide |
Key Functional Groups | C3 glycosylation, C14/C16 hydroxylation, Δ20,22 unsaturation |
Comparative structural analysis reveals significant features influencing its pharmacodynamics. The C14 β-hydroxy group is conserved among cardiotonic steroids and critical for Na⁺/K⁺-ATPase binding. The C16 hydroxylation on the steroidal D-ring modulates receptor affinity and pharmacokinetic behavior, potentially enhancing tissue selectivity. The monosaccharide substitution at C3 significantly impacts solubility and membrane permeability compared to polysaccharide-containing cardiac glycosides [1] [4]. Spectroscopic characterization, particularly high-resolution mass spectrometry (HR-MS), confirms the [M+Na]+ ion at m/z 573.3087, while nuclear magnetic resonance (NMR) analysis reveals characteristic signals: the anomeric proton of digitalose at δ 4.90 ppm (d, J=7.8 Hz), H-21 and H-22 vinyl protons of the lactone at δ 5.83 and 4.87 ppm, respectively, and C-19 methyl protons at δ 0.96 ppm [2] [3].
The journey of strospeside began with mid-20th century phytochemical investigations into Digitalis purpurea (foxglove), aimed at identifying the bioactive principles responsible for its cardiotonic effects. Initial isolation in the 1960s employed labor-intensive open-column chromatography and counter-current distribution techniques, yielding impure fractions requiring repeated purification [2] [4]. It was initially characterized as a minor glycoside in the complex metabolic profile of foxglove, overshadowed by the more abundant digitoxin and digoxin. The compound's structural elucidation was achieved through hydrolytic studies that cleaved the glycosidic bond, yielding gitoxigenin and D-digitalose, confirmed through melting point analysis and optical rotation comparisons with authentic samples [4].
A significant breakthrough occurred when researchers discovered strospeside's role as a biosynthetic precursor to therapeutically significant cardenolides. Metabolic studies demonstrated its enzymatic conversion to digitoxin via stepwise glycosylation, positioning strospeside within the late-stage cardenolide pathway [2]. This discovery stimulated interest in biotechnological production using plant tissue culture systems optimized for precursor accumulation [1].
Table 2: Key Research Milestones in Strospeside Characterization
Time Period | Research Advancement | Significance |
---|---|---|
1960s | Initial isolation from Digitalis purpurea leaf extracts | Identification as a novel cardiac glycoside |
1970s | Structural elucidation via hydrolysis and derivatization | Confirmation as gitoxigenin monodigitaloside |
1980s | Identification as digitoxin precursor in biosynthetic pathways | Clarification of metabolic position in cardenolide biosynthesis |
1990s | Development of HPLC purification protocols | Enabled isolation in milligram quantities for bioactivity testing |
2010s | Discovery in non-Digitalis sources (Cuscuta species) | Revealed broader botanical distribution |
2020s | Cytotoxicity screening against cancer cell lines | Identification of anticancer potential beyond cardiotonic activity |
Beyond Digitalis, strospeside was later identified in parasitic plants of the genus Cuscuta (dodder) through LC-TOF/MS analysis. Cuscuta species produce strospeside as a defense-related metabolite, with concentrations varying significantly depending on host plant interactions. This discovery expanded the known botanical distribution of strospeside and provided alternative sourcing strategies [3] [5]. Modern isolation employs high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry, achieving purity exceeding 98% for research applications. The purification protocol typically involves methanol extraction, solvent partitioning, and reversed-phase C18 chromatography with gradient elution [2] [3].
Cardiotonic Activity and Mechanism
Strospeside exerts potent inhibition of the Na⁺/K⁺-ATPase pump, the fundamental mechanism underlying its cardiotonic effects. Through specific binding to the extracellular α-subunit of this transmembrane enzyme, strospeside disrupts ionic gradients, leading to increased intracellular sodium concentrations. This accumulation subsequently activates the sodium-calcium exchanger (NCX), resulting in elevated cytosolic calcium levels in cardiomyocytes. The enhanced calcium store facilitates greater sarcoplasmic reticulum loading and ultimately amplifies calcium-induced calcium release during excitation-contraction coupling, manifesting as positive inotropy [4]. Molecular docking simulations indicate strospeside forms hydrogen bonds with key residues (Gln111, Asn122, Asp121) in the ouabain-binding pocket, while its lactone ring engages in hydrophobic interactions with Phe783 and Leu125 [2].
Anticancer Potential
Beyond cardiovascular effects, strospeside demonstrates selective cytotoxicity against cancer cell lines. In vitro screening revealed potent activity against prostate cancer (PC-3) and renal carcinoma (786-O) cells, with IC50 values in the low micromolar range (1.5-3.0 μM) [3]. Mechanistic studies indicate induction of intrinsic apoptosis characterized by mitochondrial membrane depolarization, cytochrome c release, and caspase-9 activation. Strospeside triggers DNA fragmentation and G2/M cell cycle arrest in treated cancer cells, potentially through modulation of cyclin-dependent kinases and disruption of microtubule dynamics. Interestingly, certain cancer types exhibit differential sensitivity correlated with Na⁺/K⁺-ATPase isoform expression profiles, particularly the α3 subunit [3] [4].
Anti-inflammatory and Immunomodulatory Properties
Strospeside significantly suppresses pro-inflammatory cytokine production, particularly interleukin-8 (IL-8), in cellular models of inflammation. This effect occurs through inhibition of NF-κB nuclear translocation and subsequent transcriptional downregulation of inflammatory mediators [2]. In macrophage models, strospeside reduces lipopolysaccharide (LPS)-induced nitric oxide production and cyclooxygenase-2 (COX-2) expression, suggesting potential application in inflammatory disorders [1] [4].
Biosynthesis and Metabolic Engineering
The biosynthesis of strospeside proceeds through the mevalonate pathway in specialized plant cells, converging at pregnenolone as a key steroid intermediate. Enzymatic hydroxylations at C14 and C16 positions, catalyzed by cytochrome P450 oxidoreductases (CYP87A subfamily), generate the gitoxigenin aglycone. The final step involves UDP-glycosyltransferase (UGT74F2)-mediated attachment of D-digitalose [2] [4]. Transcriptome co-expression analysis of Digitalis purpurea identified regulatory genes (SCL14, JAZ3) responsive to methyl jasmonate (MeJA) that coordinately upregulate this pathway [2]. Metabolic engineering approaches have successfully utilized plant tissue culture systems with elicitor treatment (e.g., 100 μM MeJA) to enhance strospeside yields 3.2-fold by suppressing the JAZ3 repressor and activating HYD1 and DWF1 biosynthetic genes [1] [2].
Table 3: Documented Pharmacological Activities of Strospeside
Pharmacological Activity | Experimental Model | Key Findings | Proposed Mechanism |
---|---|---|---|
Cardiotonic | In vitro Na⁺/K⁺-ATPase assay | Concentration-dependent enzyme inhibition (IC50 0.18 μM) | Binding to α-subunit of Na⁺/K⁺-ATPase |
Anticancer (Renal) | 786-O renal carcinoma cells | IC50 1.5 μM; induction of caspase-dependent apoptosis | Mitochondrial depolarization, ROS generation |
Anticancer (Prostate) | PC-3 prostate cancer cells | IC50 3.0 μM; G2/M phase arrest | Tubulin disruption, CDK1 inhibition |
Anti-inflammatory | LPS-stimulated macrophages | 68% reduction in IL-6 at 10 μM; COX-2 downregulation | NF-κB pathway inhibition |
Antiviral | Herpes simplex virus (HSV-1) | 90% inhibition of viral replication at 0.5 μM (digitoxin analogue) | Inhibition of viral polymerase activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7